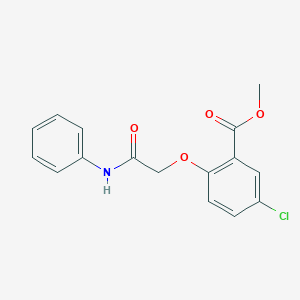

Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate

Description

Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate is a benzoate derivative featuring a methyl ester group at position 1, a chlorine substituent at position 5 of the aromatic ring, and a 2-anilino-2-oxoethoxy side chain at position 2. This compound combines structural motifs associated with bioactive molecules, including the chlorobenzoate core (common in pharmaceuticals) and an anilino-oxoethyl ether linkage, which may influence intermolecular interactions and solubility. For instance, methyl 2-amino-5-chlorobenzoate (a structurally simpler analog) is prepared via nitro group reduction and esterification , implying that introducing the anilino-oxoethoxy moiety might involve reacting the amino group with a chloroethyl oxoanilide intermediate or using carbodiimide-mediated coupling .

Its ester group may enhance membrane permeability, making it a candidate for prodrug development.

Properties

CAS No. |

20745-69-1 |

|---|---|

Molecular Formula |

C16H14ClNO4 |

Molecular Weight |

319.74 g/mol |

IUPAC Name |

methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate |

InChI |

InChI=1S/C16H14ClNO4/c1-21-16(20)13-9-11(17)7-8-14(13)22-10-15(19)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |

InChI Key |

LPLLVHYPAAEFLB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate typically involves the reaction of 2-(2-anilino-2-oxoethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH₂) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aniline group can form hydrogen bonds with active sites, while the ester group may participate in hydrolysis reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Amino-5-chlorobenzoate

Structure: Lacks the anilino-oxoethoxy side chain, featuring a primary amino group instead at position 2 . Synthesis: Prepared via reduction of methyl 5-chloro-2-nitrobenzoate using tin chloride in hydrochloric acid or halogenation of 2-aminobenzoic acid followed by esterification with thionyl chloride . Properties:

- Forms planar molecular structures stabilized by intramolecular N–H⋯O hydrogen bonds .

- Lower molecular weight (215.65 g/mol) compared to the target compound (estimated ~318.75 g/mol).

- Applications: Used as an intermediate for quinazolinones, which exhibit antimicrobial and antitumor activity .

[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-Methylfuran-2-carboxylate

Structure: Replaces the chlorobenzoate core with a 5-methylfuran-2-carboxylate group and introduces a 3-chloro-4-fluoroanilino substituent . Properties:

- The furan ring introduces rigidity, possibly affecting conformational flexibility and metabolic stability.

Applications : Halogenated anilines are common in agrochemicals and kinase inhibitors, suggesting pesticidal or anticancer applications.

Sodium 2-(2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy)acetamido)-5-chlorobenzoate

Structure : Features a sodium carboxylate group, a piperazinyl-benzhydryl moiety, and an acetamido linker .

Properties :

- Higher molecular weight (544.98 g/mol) due to the extended side chain and ionic group.

- Enhanced water solubility from the sodium salt, favoring parenteral administration.

- The piperazinyl group may improve binding to CNS targets or serotonin receptors. Applications: Likely used in high-throughput screening for neurological or immunomodulatory drugs.

Structural and Functional Analysis

Biological Activity

Methyl 2-(2-anilino-2-oxoethoxy)-5-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C16H16ClN O3 and a molecular weight of approximately 319.74 g/mol. The compound features a chlorinated aromatic ring, an anilino group, and an ethoxy carbonyl moiety, which contribute to its unique chemical behavior and potential biological activities. The presence of chlorine at the 5-position enhances its reactivity, possibly affecting its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Anilino Group : The initial reaction involves the preparation of the aniline derivative.

- Chlorination : Chlorination is performed to introduce the chlorine atom at the desired position on the aromatic ring.

- Esterification : The final step involves esterification to produce the methyl ester form of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a series of compounds were tested against various human cancer cell lines, revealing significant cytotoxic effects in some derivatives. Notably, compounds with similar structural frameworks exhibited tumor growth inhibition comparable to established chemotherapeutics like cisplatin .

Antibacterial Activity

In addition to anticancer properties, preliminary investigations suggest that this compound may possess antibacterial activity. Compounds with analogous structures have demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating potential for further exploration in antimicrobial applications .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-anilino-4-chlorobenzoate | Contains a chlorobenzene structure | Different position of chlorine; potential variations in activity |

| Methyl 3-(anilino)-4-chlorobenzoate | Similar aniline structure but different substitution | Altered reactivity due to different substitution patterns |

| Methyl 4-(anilino)-3-nitrobenzoate | Nitro group instead of chloro | Potentially different biological activity due to nitro group |

| Methyl 3-(anilino)-5-fluorobenzoate | Fluorine atom instead of chlorine | Different electronic properties affecting reactivity |

This table illustrates that while this compound shares core structural elements with these compounds, its unique chlorination pattern and functional groups may impart distinct chemical behaviors and biological activities.

Case Study 1: Cytotoxicity Evaluation

A study evaluated various derivatives against twelve human cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, supporting further investigation into their mechanisms of action and therapeutic potential.

Case Study 2: Antibacterial Testing

Another case study focused on assessing the antibacterial properties of related compounds. Results showed promising MIC values against common bacterial strains, suggesting that modifications in structure could enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.